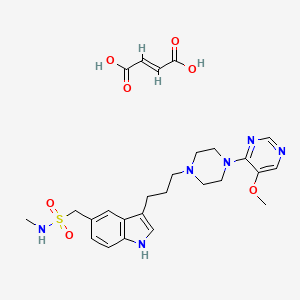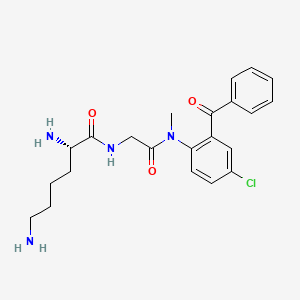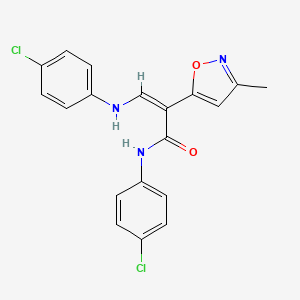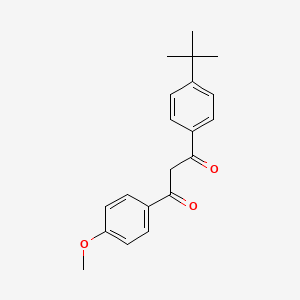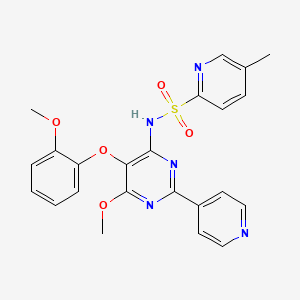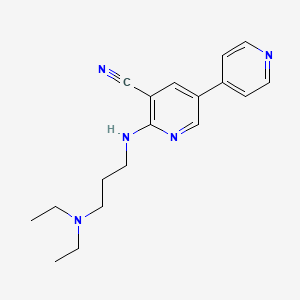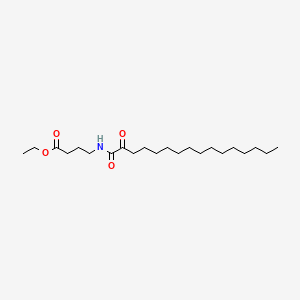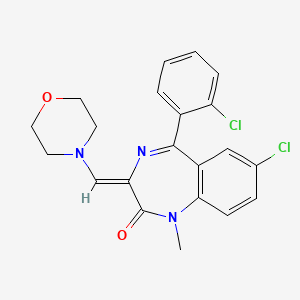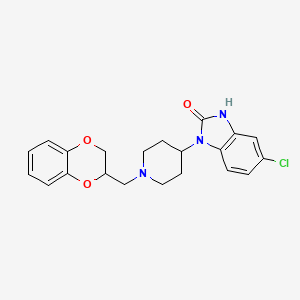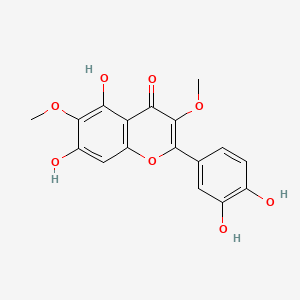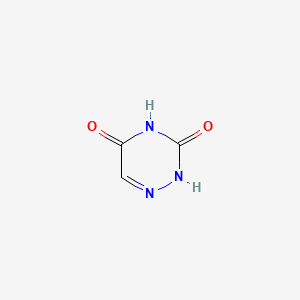
6-Azauracil
概要
説明
6-Azauracil (6-AU) is a pyrimidine analog of uracil . It is known to inhibit the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It is also an inhibitor of enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo .
Synthesis Analysis
The synthesis of a series of novel 6-azauracil non-nucleosides has been described. The reaction of silylated 6-azauracils with the appropriate chloroethers gave the corresponding non-nucleosides .Molecular Structure Analysis
The molecular formula of 6-Azauracil is C3H3N3O2, and its molecular weight is 113.1 . It is also known by other names such as 6-Aza-2,4-dihydroxypyrimidine, 3,5-Dihydroxy-1,2,4-triazine, and 1,2,4-Triazine-3,5(2H,4H)-dione .Chemical Reactions Analysis
New poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .Physical And Chemical Properties Analysis
The melting point of 6-Azauracil is 277-279 °C . It has a λmax of 258 nm in 0.1 M HCl, and an extinction coefficient of EmM = 5.2 in 0.1 M HCl .科学的研究の応用
1. Synthesis of New Poly Heterocyclic Nitrogen Systems 6-Azauracil is used in the synthesis of new poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone and 1,2,4-triazinone . These compounds have been evaluated as antioxidant probes .
Antioxidant Probes
The compounds derived from 6-Azauracil have been evaluated as antioxidant probes. Some of these compounds have shown more active probes compared to ascorbic acid in 1,1-diphenyl-2-picrylhydrazyl .
Potential Chemotherapeutic Agent
6-Azauracil and its derivatives have been studied for their potential as chemotherapeutic agents. They have shown antibacterial and anti-tumor properties .
Anti-convulsant
6-Azauracil has been studied for its anti-convulsant properties .
Inhibitor of D-amino Acid Oxidase
6-Azauracil acts as an inhibitor of D-amino acid oxidase .
6. Imaging Probe for 5-HT1A Receptor Agonist 6-Azauracil has been used as an imaging probe for 5-HT1A receptor agonist in nonhuman primates .
Growth Inhibitor of Microorganisms
6-Azauracil is used as a growth inhibitor of various microorganisms via depletion of intracellular GTP and UTP nucleotide pools .
Modulation of Transcription
6-Azauracil has been widely used in investigations on modulation of transcription, especially in yeast models .
作用機序
Target of Action
6-Azauracil (6-AU) is a pyrimidine analog of uracil . It primarily targets enzymes involved in purine and pyrimidine biosynthesis . It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase .
Mode of Action
6-AU inhibits the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools . It causes changes in the nucleoside pools, lowering GTP levels by inhibiting IMP dehydrogenase (Imd2), which participates in the first step of the GMP anabolic pathway, as well as in the UTP levels .
Biochemical Pathways
The biochemical pathways affected by 6-AU are primarily those involved in nucleotide biosynthesis. The compound competes with substrates in the pyrimidine biosynthetic pathway, leading to the production of 6-aza-UMP, which inhibits orotidylic acid decarboxylase . This results in the depletion of GTP and UTP nucleotide pools, affecting the synthesis of RNA and DNA .
Result of Action
The result of 6-AU’s action is the inhibition of growth in various microorganisms, including yeast . This is achieved through the depletion of intracellular GTP and UTP nucleotide pools, which diminishes transcription elongation . In yeast, 6-AU has been shown to induce transcription of the PUR5 gene, which encodes IMPDH-related enzymes .
Action Environment
It is known that 6-au enters saccharomyces cerevisiae cells through the uracil permease fur4 . This suggests that the presence and activity of specific transport proteins in the cell membrane may influence the efficacy of 6-AU.
Safety and Hazards
将来の方向性
6-Azauracil has been found to regulate autophagy-mediated cell death in various human cancer cells, where 6-Azauracil treatment activates autophagic flux through the activation of lysosomal function . This suggests that autophagy-mediated cell death triggered by 6-Azauracil contributes to its antitumor effect .
特性
IUPAC Name |
2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYSWLZOPCOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060042 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azauracil | |
CAS RN |
461-89-2 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azauracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azauracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazine-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AZAURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14TWN70LR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-azauracil?
A1: 6-azauracil exerts its biological effects primarily by disrupting pyrimidine nucleotide biosynthesis. It achieves this by inhibiting uracil phosphoribosyltransferase, a key enzyme in the pyrimidine salvage pathway. [] This enzyme typically converts uracil to uridine monophosphate (UMP), a precursor for RNA synthesis. By inhibiting this conversion, 6-azauracil effectively starves cells of the pyrimidine nucleotides crucial for RNA production. [, ]
Q2: How does the inhibition of uracil phosphoribosyltransferase by 6-azauracil impact cells?
A2: Inhibition of uracil phosphoribosyltransferase leads to a depletion of UMP, ultimately hindering RNA synthesis. [, ] This disruption in RNA synthesis has a cascading effect on various cellular processes, leading to growth inhibition and cell death. [, , ]
Q3: Are there other enzymes involved in pyrimidine metabolism that are affected by 6-azauracil?
A3: Yes, in addition to inhibiting uracil phosphoribosyltransferase, 6-azauracil can be metabolized to 6-azauridine monophosphate, a potent inhibitor of orotate monophosphate decarboxylase. [, ] This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, further contributing to the overall disruption of pyrimidine metabolism.
Q4: Does 6-azauracil directly influence beta-alanine metabolism?
A4: Research indicates that 6-azauracil indirectly affects beta-alanine metabolism in rats by inhibiting enzymes responsible for its catabolism, specifically beta-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase. [] This inhibition leads to an accumulation of beta-alanine in the liver, though the exact mechanism behind this enzyme inhibition remains to be fully elucidated. []
Q5: What is the molecular formula and molecular weight of 6-azauracil?
A5: The molecular formula of 6-azauracil is C3H3N3O2, and its molecular weight is 113.08 g/mol.
Q6: What spectroscopic techniques have been employed to characterize 6-azauracil and its derivatives?
A6: Several spectroscopic methods have been used to elucidate the structural features of 6-azauracil and its derivatives. These include:* Infrared Spectroscopy (IR): This technique provides information about the functional groups present in the molecule, such as carbonyl and amine groups. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR spectroscopy helps determine the structure and purity of the synthesized compounds, providing details about the arrangement of hydrogen and carbon atoms. [, ]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the molecule, aiding in structure confirmation and identification. []
Q7: Have computational methods been used to study 6-azauracil?
A7: Yes, computational chemistry has played a role in understanding 6-azauracil. For instance, studies have employed quantum chemical calculations to investigate the water-assisted intramolecular proton-transfer processes of 5- and 6-azauracil in aqueous solutions. [] This involved using methods like MP2 and CCSD(T) to determine the optimized geometries and energies of various tautomeric forms of the molecule in the presence of explicit water molecules and a continuum solvent model. []
Q8: How does the structure of 6-azauracil relate to its biological activity?
A8: Modifications to the 6-azauracil structure significantly impact its activity. For example, benzylation at the N-1 position, mimicking the ribose phosphate attachment site in natural nucleotides, enhances anticoccidial activity. [] Introducing electron-withdrawing substituents on the benzyl group further augments this effect. [] Studies on derivatives with phenyl sulfide and phenyl sulfone side chains at the N-1 position reveal a substantial potency increase against coccidial infections, highlighting the importance of specific structural features for activity. []
Q9: What types of in vivo models have been used to evaluate the efficacy of 6-azauracil?
A10: Various in vivo models have been employed to assess the efficacy of 6-azauracil and its derivatives. These include:* Avian Coccidiosis Model: Studies have demonstrated the effectiveness of 6-azauracil derivatives in preventing coccidial infections in chickens. [, , , ] Notably, modifications to the N-1 substituent drastically influence potency, with some derivatives exhibiting up to a 4000-fold increase in potency compared to 6-azauracil. [] * Plant Models: Researchers have utilized tobacco tissue cultures to examine the growth inhibitory effects of 6-azauracil and its derivatives, drawing parallels to their effects on nucleic acid synthesis in mammalian systems. [] Additionally, studies on cotton ovules grown in vitro have revealed that 6-azauracil induces boron deficiency-like symptoms, providing insights into the potential role of 6-azauracil in plant metabolism. []
Q10: Has 6-azauracil been investigated in clinical trials?
A11: While 6-azauracil has been explored in clinical settings, its use has been limited due to concerns over its toxicity, particularly its effects on the central nervous system. [] Early clinical studies focused on its potential as an anticancer agent, but these were hampered by its adverse effects. []
Q11: Have any resistance mechanisms to 6-azauracil been identified?
A12: Yes, studies using plant cells have identified that resistance to 6-azauracil can arise from the loss of uracil phosphoribosyltransferase activity. [] This suggests that cells lacking this enzyme can bypass the metabolic block imposed by 6-azauracil, enabling them to maintain pyrimidine nucleotide levels and survive.
Q12: What are the primary safety concerns associated with 6-azauracil?
A13: The primary safety concerns surrounding 6-azauracil relate to its neurological effects. Clinical studies have reported that 6-azauracil can induce a range of central nervous system disturbances, including lethargy, sensory and motor abnormalities, and electroencephalographic changes. [] Children appear to be more susceptible to these neurological effects than adults. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



